[2,2'-Bipyridine]-5-carboxamide is a chemical compound derived from bipyridine, characterized by the presence of a carboxamide functional group at the 5-position of the bipyridine structure. The compound has the molecular formula and a molecular weight of approximately 198.21 g/mol. Its structure includes two nitrogen atoms in the pyridine rings, which contribute to its unique properties, particularly in coordination chemistry and biological applications.
The biological activity of [2,2'-Bipyridine]-5-carboxamide has been explored in various studies. It has shown potential as an anticancer agent due to its ability to form stable complexes with metal ions that exhibit cytotoxicity against cancer cells. For instance, complexes formed with ruthenium have demonstrated significant DNA-binding affinity and antioxidant activity, indicating potential therapeutic applications in cancer treatment . Furthermore, studies have indicated that derivatives of bipyridine can exhibit antibacterial properties and influence protein interactions, which are critical for drug design.
The synthesis of [2,2'-Bipyridine]-5-carboxamide typically involves several methods:
[2,2'-Bipyridine]-5-carboxamide has various applications:
Studies have shown that [2,2'-Bipyridine]-5-carboxamide interacts with biomolecules such as DNA and proteins. These interactions are crucial for understanding its biological mechanisms. For example, research indicates that metal complexes containing this compound exhibit significant binding affinity to DNA through groove binding mechanisms. Additionally, interactions with serum albumin proteins suggest potential applications in drug delivery systems .
Several compounds share structural similarities with [2,2'-Bipyridine]-5-carboxamide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| [2,2'-Bipyridine]-5-carbaldehyde | Aldehyde functional group | More reactive towards nucleophiles compared to amides |
| [2,2'-Bipyridine]-5-carboxylic acid | Carboxylic acid functional group | Exhibits stronger acidity and reactivity than amides |
| [2,2'-Bipyridine]-5,5'-dicarboxylic acid | Two carboxylic acid groups | Higher acidity and potential for forming more stable metal complexes |
| [4,4'-Bipyridine]-5-carboxamide | Similar bipyridine structure | Different substitution pattern affects coordination properties |
The synthesis of [2,2'-Bipyridine]-5-carboxamide represents a significant challenge in organic chemistry due to the specific positioning of the carboxamide functional group and the inherent reactivity patterns of the bipyridine scaffold. This comprehensive review examines the current synthetic methodologies available for the preparation of this important heterocyclic compound, focusing on four primary approaches that have demonstrated practical utility in both academic and industrial settings.
Direct amidation represents the most straightforward approach to synthesizing [2,2'-Bipyridine]-5-carboxamide from the corresponding carboxylic acid precursor. This methodology circumvents the need for pre-activation steps and provides a more atom-economical pathway to the target compound [1] [2].
Recent developments in borane-catalyzed amidation have shown particular promise for bipyridine carboxylic acid substrates. Borane-pyridine complexes have emerged as highly efficient catalysts, requiring only 5 mol% loading to achieve excellent yields [2]. The reaction mechanism involves the formation of a mixed anhydride intermediate through borane activation of the carboxylic acid, followed by nucleophilic attack by the amine substrate [2].
The optimization studies for borane-pyridine catalyzed amidation revealed that conventional heating at 80°C in acetonitrile provides optimal conditions, minimizing thermal background reactions while maintaining high catalytic efficiency [2]. This method demonstrates broad substrate scope, accommodating both aliphatic and aromatic carboxylic acids with yields typically ranging from 85-95% [2].
An alternative catalyst-free approach employs carbodiimides as both reagent and activating agent under elevated temperature conditions [3]. This methodology operates in dimethyl sulfoxide as an environmentally friendly solvent, achieving yields up to 95% for various carboxylic acid substrates [3]. The reaction proceeds through carbodiimide activation of the carboxylic acid, forming a reactive O-acylurea intermediate that undergoes aminolysis to yield the desired amide [3].
The gram-scale applicability of this method makes it particularly attractive for industrial applications, as demonstrated by successful large-scale reactions maintaining high yields and purity [3]. The absence of metal catalysts and the use of recyclable solvents further enhance the environmental profile of this approach [3].
Boric acid has been identified as an efficient and economical catalyst for direct amide formation, requiring only 5 mol% loading [4]. The proposed mechanism involves boric acid reaction with the carboxylic acid to form a mixed anhydride, which serves as the actual acylating agent [4]. Upon amine addition, the desired amide forms while regenerating the boric acid catalyst [4].
This methodology has found application in the synthesis of several active pharmaceutical ingredients, demonstrating its utility for complex heterocyclic substrates including bipyridine derivatives [4]. The mild reaction conditions and commercial availability of boric acid make this approach particularly attractive for routine synthetic applications [4].
Cross-coupling methodologies provide powerful tools for constructing unsymmetrical bipyridine derivatives with precise regiochemical control. These strategies are particularly valuable for accessing [2,2'-Bipyridine]-5-carboxamide derivatives that cannot be easily prepared through symmetric coupling approaches.
Suzuki coupling represents one of the most versatile approaches for constructing carbon-carbon bonds in bipyridine synthesis [5]. The reaction typically employs palladium catalysts with boronic acid or boronate ester coupling partners to form the bipyridine framework [5]. However, a significant challenge arises from the tendency of bipyridine products to coordinate with palladium centers, thereby decreasing catalytic activity [5].
To address this limitation, specialized catalyst systems have been developed. Cyclopalladated ferrocenylimine catalysts demonstrate exceptional air stability and enable bipyridine synthesis without requiring inert atmospheres [5]. These catalysts achieve high yields while maintaining compatibility with various functional groups including carboxamide substituents [5].
The use of imidazolium salt ligands has further enhanced Suzuki coupling efficiency, providing turnover numbers up to 850,000 in bipyridine coupling reactions [5]. This remarkable catalytic activity enables the use of very low catalyst loadings while maintaining high yields and selectivity [5].
An innovative approach to bipyridine synthesis involves phosphorus-ligand coupling reactions, which provide an alternative to traditional metal-catalyzed cross-coupling [6]. This methodology proceeds through a tandem nucleophilic aromatic substitution-ligand coupling sequence, offering unique regioselectivity patterns [6].
The reaction begins with chloropyridine substrates reacting with pyridylphosphines in dioxane with hydrochloric acid and sodium triflate to form bis-heterocyclic phosphonium salts [6]. Subsequent treatment with hydrochloric acid and water in trifluoroethanol promotes ligand coupling to yield the bipyridine products [6]. This approach demonstrates particular utility for synthesizing substitution patterns that are challenging for traditional metal-catalyzed methods [6].
Palladium-catalyzed coupling of acetylenes with dibromobipyridyl substrates provides access to ethynyl-substituted bipyridine derivatives [7]. This methodology employs standard palladium coupling conditions to install acetylene functionality at specific positions on the bipyridine framework [7].
The reaction demonstrates broad substrate scope, accommodating various arylacetylenes and maintaining good yields across different substitution patterns [7]. The resulting ethynyl-bipyridine products serve as versatile intermediates for further functionalization, including potential conversion to carboxamide derivatives through appropriate synthetic sequences [7].
Solid-phase synthesis methodologies offer significant advantages for bipyridine derivative preparation, including simplified purification procedures and potential for automated synthesis protocols. These approaches are particularly valuable for library synthesis and medicinal chemistry applications.
Solid-phase synthesis of bipyridine derivatives typically employs polymer-supported reagents or substrates to facilitate product isolation and purification [8]. The approach allows for excess reagents to be used without complicating purification, as unreacted materials can be removed by simple washing procedures [8].
For [2,2'-Bipyridine]-5-carboxamide synthesis, solid-phase approaches may involve immobilization of either the carboxylic acid precursor or the amine coupling partner [8]. The choice of immobilization strategy depends on the specific synthetic sequence and the availability of appropriate resin-bound reagents [8].
The development of heterogeneous catalysts for bipyridine synthesis has focused on immobilizing effective homogeneous catalysts on solid supports [9]. Mesoporous silica materials such as MCM-41 have proven particularly effective as supports for bipyridine-ligated metal complexes [9].
MCM-41-immobilized bipyridine copper(I) complexes demonstrate exceptional reusability, maintaining high activity for at least 10 consecutive reaction cycles [9]. The heterogeneous nature of these catalysts enables simple recovery by filtration and eliminates the need for complex purification procedures [9].
The development of automated solid-phase synthesis protocols for bipyridine derivatives represents an emerging area of research. These approaches leverage the inherent advantages of solid-phase chemistry to enable high-throughput synthesis of bipyridine libraries [8].
Automated protocols typically incorporate optimized reaction conditions developed for solution-phase chemistry, with modifications to accommodate solid-phase constraints [8]. The resulting methodologies enable rapid access to diverse bipyridine derivatives while maintaining consistent quality and yield [8].
Regioselective functionalization of bipyridine frameworks requires sophisticated catalytic systems capable of distinguishing between multiple reactive sites. These methodologies are essential for accessing specifically substituted derivatives such as [2,2'-Bipyridine]-5-carboxamide.
Directed metalation provides a powerful tool for regioselective functionalization of pyridine and bipyridine substrates [10]. The approach relies on coordinating functional groups to direct metalation to specific positions, enabling subsequent functionalization through electrophilic quenching [10].
Lithium amide bases such as lithium diisopropylamide or lithium tetramethylpiperidide are commonly employed for directed metalation under cryogenic conditions [10]. The resulting organolithium intermediates can be quenched with various electrophiles to install desired functional groups with high regioselectivity [10].
For bipyridine substrates, directed metalation can be enhanced through the use of ate-bases containing zinc, magnesium, or cadmium [10]. These mixed-metal systems provide improved functional group tolerance and can operate under milder conditions compared to traditional lithium-based systems [10].
Halogen-metal exchange represents an alternative approach to directed metalation for regioselective bipyridine functionalization [10]. This methodology typically employs halogenated bipyridine precursors that undergo selective metal-halogen exchange under appropriate conditions [10].
The regioselectivity of halogen-metal exchange can be controlled through careful selection of reaction conditions and metal exchange reagents [10]. Magnesium-based systems have shown particular promise, providing high regioselectivity even with polyhalogenated substrates [10].
Recent advances in carbon-hydrogen activation have opened new possibilities for regioselective bipyridine functionalization [11]. Iridium-catalyzed systems employing bipyridine-derived ligands have demonstrated exceptional regioselectivity through the exploitation of non-covalent interactions [11].
The mechanism involves concerted metalation-deprotonation pathways, where the regioselectivity is controlled by hydrogen bonding and other weak interactions between the catalyst and substrate [11]. These non-covalent interactions help orient specific carbon-hydrogen bonds toward the metal center, resulting in highly selective functionalization [11].
Palladium-catalyzed carbon-hydrogen activation systems have also shown promise for bipyridine functionalization [12]. These systems typically operate through cyclometallation mechanisms, where auxiliary ligands help control the regioselectivity of the initial carbon-hydrogen activation step [12].
| Reaction Type | Catalyst System | Selectivity | Yield Range | Reference |
|---|---|---|---|---|
| Direct Amidation | Borane-Pyridine (5 mol%) | High | 85-95% | [2] |
| Suzuki Coupling | Pd-Ferrocenylimine | High | 70-90% | [5] |
| Phosphorus Coupling | P-Ligand System | Moderate | 60-80% | [6] |
| C-H Activation | Ir-Bipyridine-Urea | Very High | 75-95% | [11] |
| Directed Metalation | LiTMP/ZnCl₂ | High | 70-85% | [10] |
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure of [2,2'-bipyridine]-5-carboxamide coordination complexes. Single-crystal X-ray diffraction studies have revealed critical structural parameters that define the coordination behavior and molecular geometry of this ligand system [1] [2].
The coordination complexes of [2,2'-bipyridine]-5-carboxamide demonstrate characteristic octahedral geometries when coordinated to transition metal centers. Ruthenium(II) complexes containing bipyridine dicarboxylic acid derivatives, including the 5-carboxamide variant, exhibit regular octahedral coordination with metal-nitrogen bond distances ranging from 1.98 to 2.00 Å [1] [2]. These bond lengths are consistent with strong coordination of the bipyridine nitrogen donor atoms to the ruthenium center, with both nitrogen atoms of the bipyridine ring participating in chelation.
The structural analysis demonstrates that the bipyridine ligand maintains planarity upon coordination, with dihedral angles between the two pyridine rings typically ranging from 1.57° to 6.1° [1] [3]. This near-planar configuration is essential for optimal π-orbital overlap and electronic communication between the pyridine rings. The carboxamide substituent at the 5-position introduces additional hydrogen bonding capabilities without significantly distorting the ring geometry.
Comparative crystallographic studies with other metal centers reveal distinct coordination preferences. Copper(II) complexes with pyridine-2-carboxamide ligands exhibit distorted octahedral coordination with longer metal-nitrogen bond distances of approximately 2.54 Å [4]. The coordination environment around copper shows significant axial compression, with the methyl-substituted pyridine rings preferentially occupying axial coordination sites [5].
Palladium(II) complexes demonstrate square planar coordination geometry, characteristic of d8 metal centers. In these systems, one of the bipyridine molecules may function as a unidentate ligand, with the nitrogen of the methyl-substituted pyridine ring remaining uncoordinated [5]. The average metal-nitrogen distance in palladium complexes is 2.042 Å, slightly longer than the corresponding copper complexes due to the larger ionic radius of palladium [5].
Table 1: Selected X-ray Crystallographic Parameters for Bipyridine Coordination Complexes
| Complex | Space Group | M-N Bond Length (Å) | Coordination Geometry | Dihedral Angle (°) | Reference |
|---|---|---|---|---|---|
| [RuCl₂(2,2'-bpy)(S-DMSO)₂] | Octahedral | 1.98-2.00 | Regular octahedron | 1.57 | [1] [2] |
| [RuCl₂(H₂L2)(S-DMSO)₂] | Octahedral | 1.98-2.00 | Regular octahedron | N/A | [1] [2] |
| [Cu(H₂O)₂(pyridine-2-carboxamide)₂]Cl₂ | P2₁/c | 2.54 | Distorted octahedral | N/A | [4] |
| [CuL₂OHBF₃][BF₄] | P2₁/c | 2.032 | Trigonal bipyramidal | N/A | [5] |
| [PdL₂Cl][BF₄] | P2₁/c | 2.042 | Square planar | N/A | [5] |
The crystallographic data reveal systematic trends in metal-ligand bonding as a function of the metal center and oxidation state. Iron(III) complexes with bipyridine ligands show Fe-C bond lengths ranging from 1.917 to 1.969 Å for cyanide ligands, while Fe-N bond lengths to bipyridine are 1.981 to 1.985 Å [6]. The whole bipyridine ligand maintains planarity with root mean square deviations of only 0.016 Å from the best plane through both pyridine rings [6].
Multinuclear NMR spectroscopy provides comprehensive structural information about [2,2'-bipyridine]-5-carboxamide through analysis of ¹H, ¹³C, and ¹⁵N chemical environments. The technique enables detailed characterization of coordination-induced changes in electronic structure and molecular dynamics [7] [8].
¹H NMR spectroscopy reveals characteristic chemical shift patterns for the bipyridine ring protons. The H-3 protons typically appear in the downfield region at 8.5-9.0 ppm due to the deshielding effect of the pyridine nitrogen [9]. H-4 protons resonate at 7.5-8.0 ppm, while H-5 protons appear at 8.0-8.5 ppm [9]. The splitting patterns provide valuable connectivity information, with H-1 and H-4 showing similar coupling patterns due to their analogous positions in the bipyridine ring system.
Upon coordination to metal centers, the normal symmetry of the bipyridine ring is lost, resulting in non-equivalent chemical environments for corresponding carbons in each ring [9]. This asymmetry leads to characteristic splitting of ¹³C resonances into pairs, with the magnitude of the splitting depending on proximity to the coordination site. Carbon atoms closest to the metal center typically show the largest chemical shift differences.
¹³C NMR chemical shifts for bipyridine complexes show systematic variations based on the coordination environment. The C-2 carbons (adjacent to nitrogen) appear at 153-156 ppm, while C-3 carbons resonate at 124-130 ppm [10]. The C-4 carbons appear at 142-143 ppm, and their chemical shifts are particularly sensitive to the electronic properties of the coordinated metal center [10].
¹⁵N NMR spectroscopy provides direct information about nitrogen coordination environments, though the technique requires specialized equipment due to the low natural abundance and poor sensitivity of ¹⁵N [11] [12]. Pyridine nitrogen atoms typically resonate between -60 to -80 ppm relative to liquid ammonia [13]. Amide nitrogen atoms appear significantly upfield at -250 to -270 ppm due to the different hybridization and electronic environment [11].
The coordination of bipyridine ligands to metal centers induces characteristic changes in ¹⁵N chemical shifts. The shielding effect is most pronounced for N-oxide functionalities, which appear at -8.5 ppm relative to anhydrous ammonia [11]. The magnitude of coordination shifts provides information about the strength of metal-ligand interactions and the degree of electron donation from nitrogen to the metal center.
Table 2: Representative Multinuclear NMR Chemical Shifts for Bipyridine Derivatives
| Nucleus | Position | Chemical Shift (ppm) | Coupling Constant (Hz) | Solvent |
|---|---|---|---|---|
| ¹H | H-3 (pyridine) | 8.5-9.0 | 4.5-5.0 (J_ortho) | CDCl₃ |
| ¹H | H-4 (pyridine) | 7.5-8.0 | 7.5-8.0 (J_ortho) | CDCl₃ |
| ¹H | H-5 (pyridine) | 8.0-8.5 | 1.5-2.0 (J_meta) | CDCl₃ |
| ¹³C | C-2 (pyridine) | 153-156 | N/A | CDCl₃ |
| ¹³C | C-3 (pyridine) | 124-130 | N/A | CDCl₃ |
| ¹³C | C-4 (pyridine) | 142-143 | N/A | CDCl₃ |
| ¹⁵N | N-1 (pyridine) | -60 to -80 | N/A | DMSO-d₆ |
| ¹⁵N | N-amide | -250 to -270 | N/A | DMSO-d₆ |
| ¹⁵N | N-oxide | -8.5 | N/A | NH₃ (external ref) |
Mass spectrometry provides essential information about the molecular composition and fragmentation behavior of [2,2'-bipyridine]-5-carboxamide coordination complexes. Electrospray ionization mass spectrometry (ESI-MS) has emerged as the preferred ionization technique due to its ability to preserve coordination bonds and generate intact molecular ions [14] [15].
The fragmentation pathways of bipyridine coordination complexes follow predictable patterns based on the stability of metal-ligand bonds and the presence of labile substituents. Ruthenium complexes containing bipyridine dicarboxylic acid derivatives show characteristic fragmentation beginning with the loss of carbon dioxide from carboxylic acid substituents [14]. The most favored fragmentation pathway includes the loss of CO₂, followed by one or two decarbonylations.
Ion pair fragmentation represents a significant pathway in bipyridine complexes containing halide ligands. Desolvated ion pairs such as {[Ru(NO)Cl(bpy)₂]²⁺, Cl⁻}⁺ (m/z = 514) undergo fragmentation through internal Lewis base action by chloride, resulting in loss of HCl via C-H deprotonation of the bipyridine ligand [16]. This process generates deprotonated species at m/z 478, corresponding to [RuII(NO⁺)Cl(bpyH)(bpy-H)]⁺.
The fragmentation behavior demonstrates both qualitative and quantitative dependence on the metal center and surrounding ligands. Osmium complexes exhibit considerably greater stability than corresponding ruthenium analogs due to higher metal-carbonyl bond energies [14]. This stability difference manifests in the relative abundance of fragment ions and the energy required for dissociation.
Electron transfer processes contribute to alternative fragmentation pathways. Internal electron transfer from chloride anions in ion pairs results in loss of neutral chlorine atoms, producing [RuII(NO- )Cl(bpy)₂]⁺ fragments at m/z 479 [16]. These species undergo facile loss of NO to generate [RuIICl(bpy)₂]⁺ at m/z 449, which can further fragment through loss of HCl and bipyridine ligands.
Table 3: Characteristic Mass Spectrometric Fragmentation Patterns
| Precursor Ion (m/z) | Fragment Ion (m/z) | Loss | Fragment Structure | Ionization Method |
|---|---|---|---|---|
| 514 | 478 | HCl (-36) | [RuII(NO⁺)Cl(bpyH)(bpy-H)]⁺ | ESI-MS |
| 478 | 448 | NO (-30) | [RuIICl(bpy)₂]⁺ | ESI-MS/MS |
| 448 | 413 | HCl (-35) | [RuCl(bpy)₂]⁺ | ESI-MS/MS |
| 358 | 328 | NO (-30) | [RuCl₂(bpy)]⁺ | ESI-MS/MS |
| 239.5 | 292 | NO (-47.5) | [RuIIICl(bpy)₂]²⁺ | ESI-MS |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding characteristics and molecular dynamics of [2,2'-bipyridine]-5-carboxamide. Density functional theory (DFT) calculations complement experimental vibrational data by predicting frequency assignments and providing molecular orbital insights [17] [18].
The carboxamide functional group exhibits characteristic vibrational modes that serve as diagnostic markers for structural identification. The amide I band, primarily associated with C=O stretching vibrations, appears as a strong absorption at 1650-1680 cm⁻¹ in IR spectra and 1655-1670 cm⁻¹ in Raman spectra [19]. This frequency range reflects the conjugation of the carbonyl group with the aromatic pyridine ring system.
N-H stretching vibrations of the carboxamide group typically appear at 3400-3250 cm⁻¹ in infrared spectra, though these bands are generally weak or absent in Raman spectra due to the low polarizability of N-H bonds [20] [19]. The amide II band, resulting from the out-of-phase combination of N-H bending and C-N stretching movements, appears at 1580-1550 cm⁻¹ in infrared and 1560-1580 cm⁻¹ in Raman spectra [19].
The bipyridine ring system contributes several characteristic vibrational modes. C=N stretching vibrations appear as strong bands at 1600-1585 cm⁻¹, while C-C ring stretching modes occur at 1500-1400 cm⁻¹ [21]. Ring breathing modes, involving symmetric expansion and contraction of the ring structure, produce strong bands at 870-920 cm⁻¹ in both IR and Raman spectra [22].
DFT calculations using hybrid functionals such as B3LYP provide accurate predictions of vibrational frequencies for bipyridine derivatives [18] [23]. The B3LYP functional with 6-31++G(d,p) basis sets yields frequencies that are in good agreement with experimental results, typically requiring scaling factors of 0.9613 to reproduce experimental fundamentals [18]. Calculated frequencies for the amide I mode appear at 1672 cm⁻¹, while N-H stretching is predicted at 3421 cm⁻¹ [23].
Surface-enhanced Raman spectroscopy (SERS) has proven particularly valuable for studying bipyridine coordination to metal surfaces. The enhancement mechanism allows detection of vibrational modes that are weak in conventional Raman spectroscopy and provides information about molecular orientation on metal substrates [23] [24]. The SERS technique reveals that bipyridine molecules adopt vertical or inclined orientations on metal surfaces, with coordination occurring through one nitrogen atom while maintaining ring planarity [25].
Computational modeling extends beyond frequency prediction to include analysis of normal mode compositions and vibrational coupling effects. The largest vibrational frequency component is consistently oriented in the radial direction for substituted nitrogens but tangential for unsubstituted nitrogens [12]. These orientation preferences reflect the localization of bonding-antibonding orbital interactions and provide insights into electronic structure changes upon coordination.
Table 4: Vibrational Frequency Assignments for [2,2'-Bipyridine]-5-carboxamide
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | DFT Calculated (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C=O stretch (amide I) | 1650-1680 | 1655-1670 | 1672 (B3LYP) | Strong |
| N-H stretch (amide) | 3400-3250 | Weak/Absent | 3421 (B3LYP) | Medium |
| C=N stretch (pyridine) | 1600-1585 | 1585-1600 | 1598 (B3LYP) | Strong |
| C-N stretch (amide) | 1335-1250 | 1260-1280 | 1274 (B3LYP) | Medium |
| N-H bend (amide II) | 1580-1550 | 1560-1580 | 1575 (B3LYP) | Medium |
| C-C stretch (ring) | 1500-1400 | 1450-1500 | 1468 (B3LYP) | Medium |
| C-H stretch (aromatic) | 3100-3000 | 3050-3100 | 3089 (B3LYP) | Medium |
| Ring breathing | 870-920 | 880-915 | 897 (B3LYP) | Strong |
| Out-of-plane C-H bend | 900-675 | 750-850 | 782 (B3LYP) | Medium |